molecular formula C15H23N5O2S2 B071552 Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester CAS No. 180301-45-5

Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester

Katalognummer B071552
CAS-Nummer: 180301-45-5
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: IMUGRQWAPATDDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester, also known as EtdTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester is not fully understood. However, it has been proposed that Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester inhibits viral replication by interfering with the synthesis of viral DNA. It also induces apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Biochemische Und Physiologische Effekte

Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of certain neurotransmitters such as dopamine and norepinephrine in the brain. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has been shown to have a low toxicity profile, making it a potentially safe candidate for therapeutic use.

Vorteile Und Einschränkungen Für Laborexperimente

Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is relatively stable. It can also be easily modified to produce derivatives with different properties. However, Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has some limitations for lab experiments. It is highly hydrophobic, which can make it difficult to dissolve in water-based solutions. It also has a short half-life, which can limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for research on Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester. One area of interest is the development of Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester derivatives with improved properties such as increased solubility and longer half-life. Another area of research is the investigation of Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester's potential use in the treatment of viral infections, cancer, and neurological disorders. Furthermore, the potential use of Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester as a tool for studying DNA synthesis and repair mechanisms is an interesting area of research.
Conclusion
In conclusion, Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester is a chemical compound with significant potential for scientific research. Its ease of synthesis, low toxicity profile, and potential therapeutic applications make it an attractive candidate for further investigation. Future research on Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester and its derivatives may lead to the development of novel treatments for viral infections, cancer, and neurological disorders.

Synthesemethoden

Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester can be synthesized using a simple and efficient method. The synthesis involves the reaction of diethylcarbamodithioate with 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester as a white crystalline solid with a high yield. The synthesis method is reproducible and can be used to produce large quantities of Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester for scientific research.

Wissenschaftliche Forschungsanwendungen

Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has a wide range of potential applications in scientific research. It has been extensively studied for its antiviral and anticancer properties. Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has been shown to inhibit the replication of certain viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV). It also exhibits cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. In addition, Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Eigenschaften

CAS-Nummer

180301-45-5

Produktname

Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-1-yl)propyl ester

Molekularformel

C15H23N5O2S2

Molekulargewicht

369.5 g/mol

IUPAC-Name

3-(3,7-dimethyl-2,6-dioxopurin-1-yl)propyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C15H23N5O2S2/c1-5-19(6-2)15(23)24-9-7-8-20-13(21)11-12(16-10-17(11)3)18(4)14(20)22/h10H,5-9H2,1-4H3

InChI-Schlüssel

IMUGRQWAPATDDH-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)SCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C

Kanonische SMILES

CCN(CC)C(=S)SCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C

Andere CAS-Nummern

180301-45-5

Synonyme

Carbamodithioic acid, diethyl-, 3-(2,3,6,7-tetrahydro-3,7-dimethyl-2,6 -dioxo-1H-purin-1-yl)propyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.